2-Cyclopropyl-3-oxopropanenitrile
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Overview
Description
2-Cyclopropyl-3-oxopropanenitrile is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of a cyclopropyl group attached to a nitrile and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
2-Cyclopropyl-3-oxopropanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylacetonitrile with a formylating agent. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions. The product is then purified through recrystallization from toluene .
Chemical Reactions Analysis
2-Cyclopropyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
2-Cyclopropyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding to enzymes and receptors. The nitrile and ketone groups are reactive sites that can participate in various biochemical pathways .
Comparison with Similar Compounds
2-Cyclopropyl-3-oxopropanenitrile can be compared with similar compounds such as 3-Cyclopropyl-3-oxopropanenitrile. Both compounds share the cyclopropyl and nitrile groups but differ in the position of the ketone group. This difference can lead to variations in their chemical reactivity and biological activity. Other similar compounds include cyclopropaneacetonitrile and cyclopropylmethylketone .
Properties
IUPAC Name |
2-cyclopropyl-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-6(4-8)5-1-2-5/h4-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVFNEYNTFYHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626815 |
Source
|
Record name | 2-Cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-79-1 |
Source
|
Record name | 2-Cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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